MFCD07638044
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Overview
Description
The compound “MFCD07638044” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD07638044” involves several steps, each requiring precise reaction conditions. One common method includes the use of specific reagents under controlled temperatures and pressures to achieve the desired molecular structure. The process often involves multiple stages of purification to ensure the compound’s purity and stability.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. Industrial methods may also involve continuous monitoring and adjustments to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: “MFCD07638044” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, which influence the outcome and yield of the products.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperatures.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Major Products: The reactions of “this compound” can yield a variety of products, each with unique properties and potential applications. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
“MFCD07638044” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its therapeutic potential, including its ability to modulate specific biological pathways.
Industry: Utilized in the production of materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “MFCD07638044” involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use, such as in therapeutic applications or industrial processes.
Comparison with Similar Compounds
“MFCD07638044” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar molecular structures or reactivity profiles.
Uniqueness: “this compound” may possess unique properties, such as higher stability, specific reactivity, or enhanced biological activity, distinguishing it from other compounds.
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study, with applications ranging from chemistry and biology to medicine and industry
Properties
IUPAC Name |
3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-12(18)5-6-15-13(19)11-7-9-3-1-2-4-10(9)8-16(11)14(15)20/h1-4,11H,5-8H2,(H,17,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIFQQRHDQVJKI-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2CC3=CC=CC=C31)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C(=O)N(C(=O)N2CC3=CC=CC=C31)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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